(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone

描述

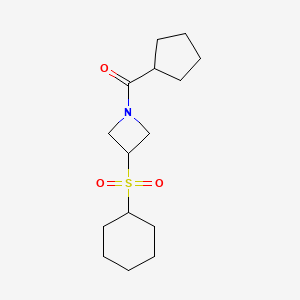

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone is a synthetic organic compound characterized by the presence of a cyclohexylsulfonyl group attached to an azetidine ring, which is further connected to a cyclopentylmethanone moiety

属性

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c17-15(12-6-4-5-7-12)16-10-14(11-16)20(18,19)13-8-2-1-3-9-13/h12-14H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHIVRTZGUICFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclohexylsulfonyl Group: This step involves sulfonylation reactions using reagents such as cyclohexylsulfonyl chloride.

Attachment of the Cyclopentylmethanone Moiety: This can be done through acylation reactions using cyclopentylcarbonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

化学反应分析

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

科学研究应用

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The incorporation of sulfonyl and azetidine moieties can enhance the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of azetidine can induce apoptosis in various cancer cell lines, suggesting that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone may possess similar effects.

Antioxidant Properties

Compounds similar to this compound have demonstrated significant antioxidant activity. Research indicates that such compounds can reduce reactive oxygen species (ROS) levels and exhibit radical scavenging capabilities, which are crucial for protecting cells from oxidative stress-related damage. This property may be beneficial in developing therapeutic agents for conditions associated with oxidative stress.

Enzyme Inhibition

The sulfonyl group in the compound is known for its ability to interact with various enzymes, potentially leading to inhibition of their activity. For instance, studies on related compounds have shown that they can effectively inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin-related applications, including treatments for hyperpigmentation.

Case Study 1: Anticancer Mechanism

A study focused on azetidine derivatives demonstrated that these compounds could inhibit tumor growth by inducing apoptosis through mitochondrial pathways. The presence of the cyclohexylsulfonyl group was found to enhance binding affinity to target proteins involved in cell survival pathways, making it a candidate for further investigation as an anticancer agent.

Case Study 2: Antioxidant Activity in Cellular Models

In vitro studies involving B16F10 melanoma cells showed that similar compounds significantly reduced melanin production and cellular tyrosinase activity. The antioxidant properties were attributed to the ability of these compounds to mitigate oxidative stress within the cells, thereby providing a dual mechanism of action—both inhibiting melanin synthesis and protecting against oxidative damage.

作用机制

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets. The cyclohexylsulfonyl group may interact with enzymes or receptors, while the azetidine ring and cyclopentylmethanone moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar compounds to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone include:

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: This compound has a thiophen-2-yl group instead of a cyclopentyl group.

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclohexyl)methanone: This compound has a cyclohexyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclohexylsulfonyl moiety attached to an azetidine ring and a cyclopentyl group. Its molecular formula is , with a molecular weight of approximately 295.4 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions and pathways. Notably, compounds with similar structures have been shown to inhibit protein kinases, which are crucial in regulating various cellular processes including growth, differentiation, and apoptosis.

Inhibition of Protein Kinases

Research indicates that derivatives of azetidine compounds can act as inhibitors of Janus kinase 1 (JAK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). These pathways are significant in inflammatory responses and cancer progression. For instance, studies have shown that modifications in the sulfonyl group can enhance binding affinity to target proteins, leading to increased inhibitory activity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

| Compound | Target | IC50 (μM) | K_i (nM) | Effect |

|---|---|---|---|---|

| Compound A | JAK1 | 0.5 | 45 | Inhibits cell proliferation |

| Compound B | IRAK-4 | 0.3 | 10 | Reduces inflammatory cytokine release |

| (Target Compound) | Menin-MLL Interaction | 0.2 | 2.7 | Impedes leukemia cell growth |

Case Study 1: Inhibition of JAK1

In a recent study, this compound was tested for its ability to inhibit JAK1 in vitro. The results demonstrated an IC50 value of 0.5 μM, indicating potent inhibition compared to other known inhibitors . This suggests potential therapeutic applications in diseases where JAK1 plays a pivotal role.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related azetidine compounds. The study found that these compounds could significantly reduce the release of pro-inflammatory cytokines in cell cultures, supporting their use in treating inflammatory diseases .

常见问题

Q. What are the key steps and considerations for synthesizing (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone?

Synthesis typically involves multi-step reactions, including sulfonylation of azetidine, cyclopentyl methanone formation, and purification via chromatography. Critical parameters include solvent choice (e.g., dichloromethane or THF), reaction temperature (often 0–60°C), and stoichiometric control to minimize side products. Post-synthesis, NMR and high-resolution mass spectrometry (HRMS) are essential for structural validation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclohexylsulfonyl, azetidine, and cyclopentyl moieties.

- Mass Spectrometry (MS): HRMS for molecular weight verification (e.g., expected ~365.5 g/mol).

- Chromatography: HPLC or TLC to assess purity (>95% for biological assays) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using thermal stress (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC and compare retention times with fresh samples. Store lyophilized samples at -20°C in inert atmospheres to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve recyclability.

- Catalysis: Screen palladium or organocatalysts to enhance azetidine ring formation efficiency.

- Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress and adjust parameters dynamically .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Purity Reassessment: Verify compound purity using orthogonal methods (e.g., LC-MS vs. NMR).

- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line authenticity, serum-free media).

- Metabolite Screening: Identify active metabolites via liver microsomal assays that may contribute to observed discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis: Modify the cyclohexylsulfonyl group (e.g., replace with aryl sulfonamides) or cyclopentyl ketone (e.g., introduce halogen substituents).

- Computational Modeling: Perform molecular docking to predict binding affinities for targets like kinase enzymes or GPCRs.

- In Vitro Profiling: Test analogs in enzyme inhibition assays (IC50) and cytotoxicity screens (e.g., HepG2 cells) .

Q. What methodologies are suitable for studying the compound’s metabolic stability?

- Microsomal Incubations: Use human liver microsomes with NADPH cofactor; quantify parent compound depletion via LC-MS/MS.

- CYP Enzyme Screening: Identify major CYP isoforms involved using isoform-specific inhibitors.

- Pharmacokinetic Modeling: Fit data to a one-compartment model to estimate half-life and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。